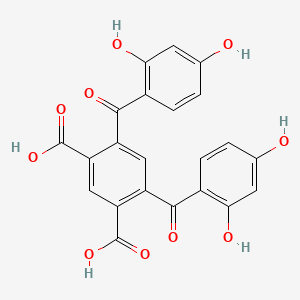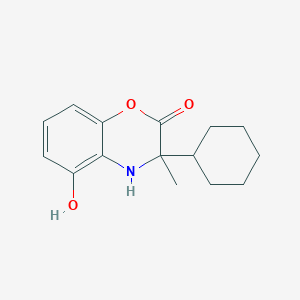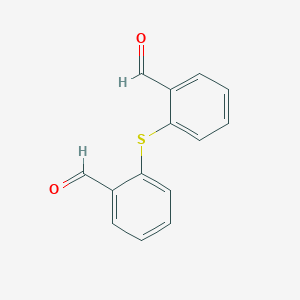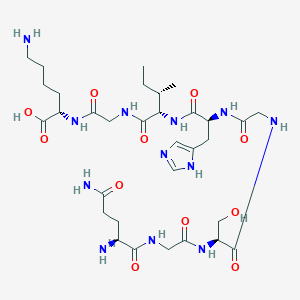![molecular formula C8H16FNO B14228344 [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol CAS No. 831169-70-1](/img/structure/B14228344.png)
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a fluoroethyl group attached to the piperidine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances its binding affinity and selectivity, leading to specific biochemical effects. The compound may modulate various signaling pathways, resulting in therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure without the fluoroethyl and hydroxyl groups.
Fluoroethylpiperidine: Lacks the hydroxyl group but contains the fluoroethyl group.
Hydroxypiperidine: Contains the hydroxyl group but lacks the fluoroethyl group.
Uniqueness
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol is unique due to the presence of both the fluoroethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Propiedades
Número CAS |
831169-70-1 |
|---|---|
Fórmula molecular |
C8H16FNO |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C8H16FNO/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7H2/t8-/m1/s1 |
Clave InChI |
QEJCWXNIOOKEKV-MRVPVSSYSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)CCF)CO |
SMILES canónico |
C1CC(CN(C1)CCF)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)




![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)


![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)


![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)

